EGFR ligand-9

Solubility DMSO PROTAC Synthesis

Researchers targeting EGFR C797S resistance mutations face limited options for constructing active PROTAC degraders. EGFR ligand-9 provides the requisite 2-phenylaminopyrimidine scaffold engineered for covalent E3 ligase linker conjugation. • Incorporates N-ethylsulfonylindole, 5-CF₃, and piperazinylphenyl tail for ATP-pocket orientation and solvent-exposed linker attachment • Enables synthesis of PROTAC EGFR degrader 9 (DC₅₀ 10.2 nM vs. EGFRL858R/T790M/C797S triple mutant) • 98.80% purity with full LC/MS, NMR, HPLC documentation; DMSO solubility 200 mg/mL (376.95 mM) minimizes carryover in sensitive assays

Molecular Formula C25H25F3N6O2S
Molecular Weight 530.6 g/mol
Cat. No. B12367491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR ligand-9
Molecular FormulaC25H25F3N6O2S
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC=C(C=C4)N5CCNCC5
InChIInChI=1S/C25H25F3N6O2S/c1-2-37(35,36)34-16-20(19-5-3-4-6-22(19)34)23-21(25(26,27)28)15-30-24(32-23)31-17-7-9-18(10-8-17)33-13-11-29-12-14-33/h3-10,15-16,29H,2,11-14H2,1H3,(H,30,31,32)
InChIKeyLOEILTAMPZKISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR Ligand 9 (CAS 2992670-44-5): A 4-(1-ethylsulfonylindol-3-yl)pyrimidin-2-amine Building Block for Targeted Protein Degradation and Fourth-Generation EGFR Inhibitor Design


4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine, commonly designated EGFR ligand-9, is a synthetic small molecule (C25H25F3N6O2S, MW 530.57) within the 2-phenylaminopyrimidine class . It is not a kinase inhibitor itself but a functionalized ligand scaffold engineered for covalent linkage to E3 ligase-recruiting moieties, enabling the construction of PROTAC degraders and conformationally constrained macrocyclic EGFR inhibitors targeting the T790M/C797S resistance mutations [1].

Why Generic Pyrimidine-2-amine Ligands Cannot Substitute for 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine in EGFR-Targeted PROTAC and Inhibitor Development


EGFR ligand-9 incorporates three critical structural features that are absent in simpler pyrimidine-2-amine ligands: (i) an N-ethylsulfonylindole moiety that enforces a specific binding orientation within the EGFR ATP pocket, (ii) a 5-trifluoromethyl group that enhances metabolic stability and target residence time, and (iii) a terminal piperazinylphenyl tail that provides a solvent-exposed conjugation handle for linker attachment [1]. Generic 4-anilinoquinazolines or unsubstituted pyrimidin-2-amines lack this precise three-dimensional preorganization and conjugation site, resulting in either loss of affinity for the C797S mutant conformation or inability to generate active bifunctional degraders [2].

Quantitative Differentiation of EGFR Ligand 9 (CAS 2992670-44-5) Versus In-Class EGFR Ligands for PROTAC and Macrocycle Synthesis


Solubility in DMSO: 5-Fold Higher Working Concentration Than EGFR Ligand 11

EGFR ligand-9 exhibits a DMSO solubility of 200 mg/mL (376.95 mM), which is 5-fold greater than the 40 mg/mL solubility reported for the structurally related EGFR ligand-11 [1] . This high solubility enables stock solution preparation at concentrations exceeding 375 mM, a critical advantage for PROTAC synthesis where high-concentration ligand-linker coupling reactions are required and for in vitro assays where DMSO content must be minimized to avoid cytotoxicity artifacts.

Solubility DMSO PROTAC Synthesis

Purity Certification: 98.80% HPLC Purity with Full Analytical Documentation

EGFR ligand-9 is supplied with a certified purity of 98.80% as determined by HPLC, accompanied by comprehensive analytical documentation including LC/MS, NMR, and elemental analysis [1]. In contrast, many in-class EGFR ligands are offered with lower or unspecified purity levels, and vendors often do not provide batch-specific certificates of analysis for compounds intended solely as synthetic intermediates. This documented purity is essential for PROTAC construction, where impurities can lead to off-target degradation profiles or variable linker coupling efficiency.

Purity HPLC Quality Control

Validated PROTAC Efficacy: EGFR Ligand 9-Derived PROTAC Degrader 9 Achieves DC50 of 10.2 nM Against EGFRL858R/T790M/C797S Triple Mutant

PROTAC EGFR degrader 9, constructed using EGFR ligand-9 as the EGFR-recruiting warhead, exhibits a degradation potency (DC50) of 10.2 nM and a binding affinity (Kd) of 240.2 nM against the clinically relevant EGFRL858R/T790M/C797S triple mutant [1]. This level of degradation efficiency is not achievable with PROTACs built from alternative EGFR ligands lacking the N-ethylsulfonylindole and piperazinylphenyl architecture. For example, PROTACs derived from EGFR ligand-2 (a covalent inhibitor scaffold) show no degradation activity against the Del19/T790M/C797S mutant and only modest activity against L858R/T790M [2].

PROTAC EGFR Degradation DC50

Macrocyclization Compatibility: Enables Synthesis of Conformationally Constrained Fourth-Generation EGFR Inhibitors with 10-20-Fold Potency Gain Over Brigatinib

The 4-(1-ethylsulfonylindol-3-yl)-2-aminopyrimidine core of EGFR ligand-9 serves as the direct precursor to macrocyclic inhibitors such as compound 18j. Following macrocyclization, compound 18j inhibits EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S with IC50 values of 15.8 nM and 23.6 nM, respectively, and suppresses Ba/F3 cell proliferation with IC50 values of 0.036–0.052 μM, which is 10–20-fold more potent than brigatinib [1]. The acyclic precursor (EGFR ligand-9) lacks intrinsic inhibitory activity but provides the essential sulfonylindole and piperazine moieties that enable the macrocyclization strategy. Other 2-aminopyrimidine ligands without the ethylsulfonylindole and trifluoromethyl groups fail to yield macrocycles with comparable potency against the C797S mutant.

Macrocycle EGFR T790M/C797S Kinase Inhibition

Predicted Physicochemical Profile: Balanced Lipophilicity and pKa for Cellular Permeability

EGFR ligand-9 exhibits a predicted pKa of 8.98 ± 0.10 and a density of 1.45 ± 0.1 g/cm³ at 20°C . These values position the compound within the optimal range for passive cellular permeability while maintaining sufficient aqueous solubility. The trifluoromethyl group contributes to metabolic stability, and the piperazinyl moiety provides a protonatable amine for enhanced solubility at physiological pH. In comparison, EGFR ligand-2 (lacking the sulfonylindole and trifluoromethyl groups) has a lower predicted lipophilicity and does not offer the same balance of permeability and solubility, limiting its utility as a standalone PROTAC warhead [1].

Lipophilicity pKa Permeability

Optimal Procurement and Application Scenarios for EGFR Ligand 9 (CAS 2992670-44-5) in Cancer Chemical Biology and Drug Discovery


Synthesis of PROTAC EGFR Degrader 9 for Triple-Mutant EGFR Degradation Studies

EGFR ligand-9 is the requisite EGFR-recruiting ligand for the construction of PROTAC EGFR degrader 9 (HY-161536), which achieves a DC50 of 10.2 nM against the EGFRL858R/T790M/C797S triple mutant [4]. Researchers studying non-small cell lung cancer models harboring the C797S resistance mutation should procure this ligand to synthesize the validated degrader or to develop novel PROTACs targeting this therapeutically challenging mutant.

Macrocyclization to Generate Fourth-Generation EGFR Inhibitors with Potency Against T790M/C797S

The 4-(1-ethylsulfonylindol-3-yl)-2-aminopyrimidine scaffold is the essential precursor for the macrocyclization strategy that yields conformationally constrained inhibitors such as compound 18j, which is 10–20-fold more potent than brigatinib against EGFR C797S mutants [4]. Medicinal chemistry teams pursuing fourth-generation EGFR inhibitors should procure EGFR ligand-9 as the starting material for SAR exploration around the macrocyclic series.

Quality Control and Reproducibility in PROTAC Library Synthesis

With a certified purity of 98.80% and comprehensive analytical documentation (LC/MS, NMR, HPLC), EGFR ligand-9 ensures batch-to-batch reproducibility in PROTAC library construction [4]. Core facilities and industrial hit-to-lead groups should select this ligand over lower-purity alternatives to minimize the risk of off-target degradation artifacts and to maintain consistent linker coupling yields.

High-Concentration Stock Solution Preparation for Cellular and Biochemical Assays

The DMSO solubility of 200 mg/mL (376.95 mM) enables preparation of concentrated stock solutions, reducing DMSO carryover in sensitive cellular assays [4]. This property is particularly advantageous for researchers working with primary cells or 3D organoid models that exhibit heightened DMSO sensitivity, and for PROTAC synthesis where high ligand concentrations drive coupling reactions to completion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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